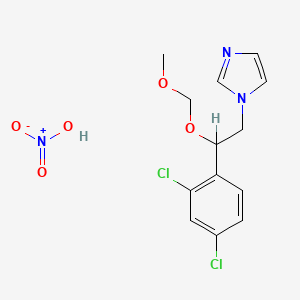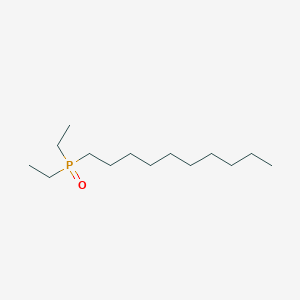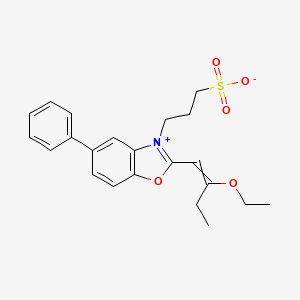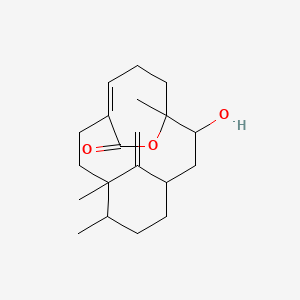
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 2nd position on the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with benzoyl chloride in the presence of a base such as triethylamine, followed by bromination using a brominating agent like N-bromosuccinimide (NBS) . The reaction is carried out in an organic solvent such as chloroform under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the bromine atom at the 8th position but shares the phenyl group at the 2nd position.
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one: Contains a methyl group at the 2nd position and a bromine atom at the 6th position.
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one: Features a methoxy group on the phenyl ring.
Uniqueness
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets .
Eigenschaften
CAS-Nummer |
67090-35-1 |
|---|---|
Molekularformel |
C14H8BrNO2 |
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
8-bromo-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-11-8-4-7-10-12(11)16-13(18-14(10)17)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
GISMEQMQTWUQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)



![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
phosphanium bromide](/img/structure/B14474567.png)
![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)


![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)


